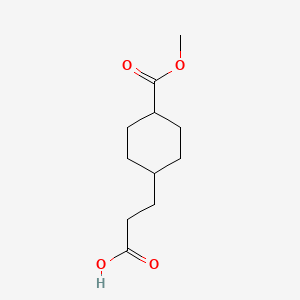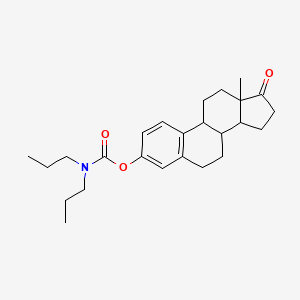
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can be achieved through the condensation of N-acetamido sugars with ammonium bicarbonate (NH₄HCO₃) in a saturated aqueous solution . This method allows for the formation of glycosylamines in yields ranging from 65% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical processes that ensure high purity and yield. Companies like Creative Biolabs offer custom synthesis services for such compounds .
Chemical Reactions Analysis
Types of Reactions
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in bacterial cell wall structure and function.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.
Industry: Utilized in the production of glycoproteins and other biochemicals.
Mechanism of Action
The mechanism of action of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol involves its interaction with bacterial cell wall components. It acts as an epitope, a specific part of an antigen molecule to which an antibody attaches itself . This interaction can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide
- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate
Uniqueness
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol is unique due to its specific β-(1→4)-linkage between N-acetyl-D-glucosamine and D-ribitol . This structure is crucial for its role as an epitope in bacterial cell walls, distinguishing it from other similar compounds that may not have the same biological activity.
Properties
Molecular Formula |
C13H25NO10 |
|---|---|
Molecular Weight |
355.34 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1,3,4,5-tetrahydroxypentan-2-yloxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18) |
InChI Key |
NYPXFLPLYKUBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)




![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)





![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
